[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
The synthesis of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound may be used in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and binding properties.
[(3,5-dichlorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: The presence of chlorine atoms instead of fluorine can lead to variations in chemical stability and biological activity.
[(3,5-dimethylphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: The methyl groups can influence the compound’s hydrophobicity and overall molecular interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17F2N3 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-2-5-19-14(3-4-18-19)10-17-9-11-6-12(15)8-13(16)7-11/h3-4,6-8,17H,2,5,9-10H2,1H3 |
InChI Key |
HZDHGDQEXOSJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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